molecular formula C17H15NO B14346330 N,N-Dimethylphenanthrene-9-carboxamide CAS No. 93315-43-6

N,N-Dimethylphenanthrene-9-carboxamide

Cat. No.: B14346330
CAS No.: 93315-43-6
M. Wt: 249.31 g/mol
InChI Key: YZMJNHZJUYOYPS-UHFFFAOYSA-N
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Description

N,N-Dimethylphenanthrene-9-carboxamide is a chemical compound belonging to the class of amides It is characterized by the presence of a phenanthrene ring system substituted with a carboxamide group at the 9th position and two methyl groups attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethylphenanthrene-9-carboxamide typically involves the amidation of phenanthrene-9-carboxylic acid with dimethylamine. The reaction can be catalyzed or non-catalyzed, depending on the desired efficiency and yield. Common catalysts include boric acid and N,N,N’,N’-tetramethyl propane-1,3-diamine . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems for reagent addition and product separation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylphenanthrene-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the phenanthrene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products: The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted phenanthrene compounds.

Scientific Research Applications

N,N-Dimethylphenanthrene-9-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethylphenanthrene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

    N,N-Dimethylbenzamide: Similar structure but with a benzene ring instead of a phenanthrene ring.

    N,N-Dimethylacetamide: Contains an acetamide group instead of a phenanthrene carboxamide group.

    N,N-Dimethylformamide: Contains a formamide group instead of a phenanthrene carboxamide group.

Uniqueness: N,N-Dimethylphenanthrene-9-carboxamide is unique due to its phenanthrene ring system, which imparts distinct chemical and biological properties compared to other amides. Its structural complexity and potential for various modifications make it a valuable compound for research and industrial applications .

Properties

CAS No.

93315-43-6

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

N,N-dimethylphenanthrene-9-carboxamide

InChI

InChI=1S/C17H15NO/c1-18(2)17(19)16-11-12-7-3-4-8-13(12)14-9-5-6-10-15(14)16/h3-11H,1-2H3

InChI Key

YZMJNHZJUYOYPS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

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